molecular formula C8H13N3 B13325374 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine

Cat. No.: B13325374
M. Wt: 151.21 g/mol
InChI Key: DEBFBRYUKYTKGJ-UHFFFAOYSA-N
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Description

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine is a heterocyclic compound that belongs to the class of pyrazoloazepines This compound is characterized by a fused ring system consisting of a pyrazole ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-5-formylpyrazol-4-amines with 1,3-cyclohexanediones in an AcOH–1,4-dioxane medium in the presence of pyrrolidine . This reaction leads to the formation of pyrazolo[4,3-b]quinolin-8-one derivatives, which can be further converted into the desired compound through subsequent steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine

InChI

InChI=1S/C8H13N3/c1-11-6-7-2-4-9-5-3-8(7)10-11/h6,9H,2-5H2,1H3

InChI Key

DEBFBRYUKYTKGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCNCCC2=N1

Origin of Product

United States

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